4,5-Difluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole
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Overview
Description
4,5-Difluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole is a complex organic compound characterized by its unique structure, which includes difluoro and methyl groups as well as a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound belongs to the benzodiazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzodiazole precursor under palladium catalysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The difluoro group can be oxidized to form difluorophenols.
Reduction: The compound can be reduced to remove fluorine atoms, resulting in different derivatives.
Substitution: The benzodiazole core can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Difluorophenols
Reduction: Mono- or difluoro derivatives
Substitution: Various substituted benzodiazoles
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,5-Difluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4,5-Difluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole: is unique due to its specific substitution pattern and the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group.
4,5-Difluoro-2-methyl-3H-1,3-benzodiazole: Lacks the tetramethyl-1,3,2-dioxaborolan-2-yl group.
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole: Does not have the difluoro groups.
The presence of the difluoro groups and the tetramethyl-1,3,2-dioxaborolan-2-yl moiety in this compound contribute to its unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
4,5-difluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2N2O2/c1-7-18-9-6-8(10(16)11(17)12(9)19-7)15-20-13(2,3)14(4,5)21-15/h6H,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHANVPAHXMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2F)F)N=C(N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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